(3-ethylphenyl)urea

Description

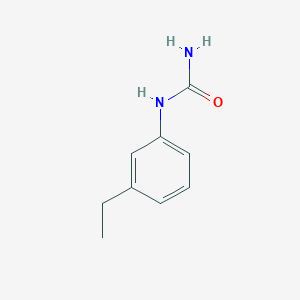

Structure

3D Structure

Properties

IUPAC Name |

(3-ethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-7-4-3-5-8(6-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICMJXXRUNJIDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Architectural and Synthetic Profiling of (3-Ethylphenyl)urea: A Technical Guide for Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently encounter the urea motif as a privileged scaffold in medicinal chemistry. Specifically, (3-ethylphenyl)urea—also known as 1-(3-ethylphenyl)urea or N-(3-ethylphenyl)urea—serves as a critical building block in the design of targeted therapeutics. The presence of the meta-ethyl substituent on the phenyl ring introduces a unique steric and lipophilic profile that significantly influences the binding kinetics and hydrophobic packing of downstream active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthetic methodologies, and pharmacological applications.

Chemical Identity and Structural Architecture

At its core, (3-ethylphenyl)urea consists of a phenyl ring substituted at the 1-position with a urea group (-NH-CO-NH2) and at the 3-position with an ethyl group (-CH2CH3). The urea linkage is highly valued in drug design due to its ability to act as both a hydrogen bond donor (via the -NH groups) and an acceptor (via the carbonyl oxygen), enabling bidentate interactions with target proteins.

Table 1: Physicochemical and Structural Properties

| Property | Value |

| IUPAC Name | 1-(3-ethylphenyl)urea |

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.20 g/mol |

| Topological Polar Surface Area (TPSA) | 43.1 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 1 |

| PubChem CID | 16787678 |

The structural parameters of this compound, particularly its molecular weight and TPSA, make it highly compliant with lead-like properties for downstream derivatization, as documented in the [1].

Mechanistic Synthesis and Protocol Validation

The synthesis of (3-ethylphenyl)urea is predominantly achieved through the nucleophilic addition of 3-ethylaniline to isocyanic acid.

Reaction mechanism pathway for the synthesis of (3-ethylphenyl)urea via isocyanic acid intermediate.

Standardized Protocol: Synthesis via Cyanate Addition

Objective: High-yield preparation of (3-ethylphenyl)urea from 3-ethylaniline. Causality & Design: This protocol relies on the in situ generation of isocyanic acid (HNCO) from potassium cyanate in an [2]. 3-ethylaniline acts as a nucleophile, attacking the highly electrophilic carbon of isocyanic acid. The meta-ethyl group provides mild electron donation via hyperconjugation, slightly increasing the nucleophilicity of the amine compared to an unsubstituted aniline, while avoiding the steric hindrance typical of ortho-substituents.

Step-by-Step Methodology :

-

Reagent Preparation : Dissolve 1.0 equivalent of 3-ethylaniline hydrochloride in hot distilled water (approx. 80°C). Causality: Utilizing the hydrochloride salt ensures complete solubility in the aqueous medium and provides the necessary acidic protons to drive the subsequent electrophile generation.

-

Electrophile Generation : Slowly add 1.2 equivalents of potassium cyanate (KOCN) to the vigorously stirring solution. Causality: KOCN reacts with the acidic medium to form isocyanic acid (HNCO). A slight excess of KOCN is critical to compensate for the competitive hydrolysis of HNCO into ammonia and carbon dioxide under aqueous conditions.

-

Nucleophilic Addition : Heat the reaction mixture under reflux for 30-45 minutes. Causality: Elevated thermal energy overcomes the activation barrier for the nucleophilic attack of the deactivated amine onto the isocyanic acid.

-

In Situ Purification : Add 1-2% (w/w) activated charcoal to the boiling solution and filter hot through a pre-heated Celite pad. Causality: Anilines are notoriously prone to air oxidation, forming highly colored, polymeric byproducts. Activated charcoal selectively adsorbs these high-molecular-weight impurities, ensuring a high-purity, colorless final product[2].

-

Selective Crystallization : Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath (0-4°C) for 2 hours. Causality: The target urea derivative possesses significantly lower solubility in cold water than the starting materials and inorganic salts (e.g., KCl), driving selective precipitation.

-

System Validation : Filter the resulting colorless crystals, wash with ice-cold water, and dry under vacuum. Validate the product via Thin Layer Chromatography (TLC) using an Ethyl acetate: n-Hexane (3:1) mobile phase and verify the melting point against literature standards.

Pharmacological Relevance and Scaffold Diversification

In drug development, (3-ethylphenyl)urea is rarely the final therapeutic agent; rather, it is a versatile precursor. The terminal primary amine of the urea group can be further functionalized to yield complex diaryl ureas or nitrogenated heterocycles.

Pharmacological divergence of the (3-ethylphenyl)urea scaffold in drug development.

Key Applications:

-

Cannabinoid Receptor 1 (CB1) Antagonists : Diaryl ureas synthesized from the (3-ethylphenyl)urea scaffold have demonstrated potent activity as non-competitive [3]. The meta-ethyl group is crucial here; it perfectly occupies a specific hydrophobic sub-pocket within the CB1 allosteric site, enhancing binding affinity without inducing the steric clashes associated with larger alkyl chains[3].

-

Protein Kinase Modulators : Nitrogenated heterocyclic derivatives derived from this scaffold are utilized in the treatment of [4]. The urea moiety forms critical hydrogen bonds with the hinge region of kinase enzymes (such as the Tie receptor family), while the 3-ethylphenyl group projects into the hydrophobic selectivity pocket, dictating kinase specificity[4].

Analytical Characterization Standards

To ensure the integrity of the synthesized (3-ethylphenyl)urea before downstream application, rigorous analytical characterization is mandatory:

-

1H NMR Spectroscopy : Expected signals include a triplet for the methyl group (~1.2 ppm), a quartet for the methylene protons (~2.6 ppm), a multiplet for the aromatic protons (6.8 - 7.3 ppm), and broad singlets for the urea NH and NH2 protons (exchangeable with D2O).

-

Infrared (IR) Spectroscopy : The presence of the urea linkage is confirmed by strong absorption bands at ~1650 cm⁻¹ (C=O stretch, Amide I) and ~1600 cm⁻¹ (N-H bend, Amide II), alongside sharp N-H stretching vibrations around 3300-3400 cm⁻¹.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 16787678, N-(3-Ethylphenyl)urea" PubChem,[Link]

-

PrepChem. "Preparation of 1-phenylurea" PrepChem Database,[Link]

- Google Patents. "Diaryl ureas as CB1 antagonists (AU2005302669A1)

- Google Patents. "Nitrogenated heterocyclic derivatives as protein kinase modulators (WO2005113494A2)

Sources

- 1. N-(3-Ethylphenyl)urea | C9H12N2O | CID 16787678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. AU2005302669A1 - Diaryl ureas as CB1 antagonists - Google Patents [patents.google.com]

- 4. WO2005113494A2 - Nitrogenated heterocyclic derivatives as protein kinase modulators and use for the treatment of angiogenesis and cancer - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of (3-ethylphenyl)urea for Preclinical Research

This guide provides a comprehensive technical overview of the essential physicochemical properties of (3-ethylphenyl)urea. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data summary. It delves into the causality behind experimental choices, provides actionable protocols for property determination, and contextualizes the data within the broader framework of preclinical drug development. The urea scaffold is a cornerstone in medicinal chemistry, recognized for its ability to form robust hydrogen bonds with biological targets.[1] Understanding the specific physicochemical profile of (3-ethylphenyl)urea is therefore a critical first step in evaluating its potential as a research tool or therapeutic candidate.

Chemical Identity and Structural Elucidation

Accurate characterization begins with unambiguous identification. Before any physicochemical measurements are undertaken, the identity and purity of the (3-ethylphenyl)urea sample must be rigorously confirmed.

Table 1: Chemical Identifiers for (3-ethylphenyl)urea

| Identifier | Value | Source |

| IUPAC Name | 1-(3-ethylphenyl)urea | N/A |

| Synonyms | N-(3-ethylphenyl)urea | N/A |

| CAS Number | 114949-27-0 | N/A |

| Molecular Formula | C₉H₁₂N₂O | [2] |

| Molecular Weight | 164.21 g/mol | [2] |

| Canonical SMILES | CCC1=CC(=CC=C1)NC(=O)N | N/A |

| InChI Key | XUFXDODGXLVPNJ-UHFFFAOYSA-N | [2] |

Note: Data for the closely related analog N-ethyl-N'-phenyl-urea is used for molecular formula, weight, and InChI key for structural reference. Specific CAS and property data for the 3-ethylphenyl isomer is not centrally available and must be determined experimentally.

A plausible and common laboratory-scale synthesis involves the reaction of 3-ethylaniline with a source of isocyanate, such as potassium isocyanate in the presence of a mild acid.[3] Post-synthesis, the compound's structure and purity must be confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to ensure the absence of starting materials and isomeric impurities. High-Performance Liquid Chromatography (HPLC) is essential for quantifying purity, which should ideally be >98% for accurate physicochemical assessment.

Core Physicochemical Properties: Measurement and Implication

The therapeutic potential of any compound is intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile. This section details the core properties, the rationale for their measurement, and standardized protocols for their determination.

Table 2: Summary of Key Physicochemical Properties

| Property | Value | Implication in Drug Development |

| Melting Point (°C) | Data not available | Indicator of purity and solid-state stability.[4] |

| logP | Data not available (Predicted ~2.0-2.5) | Governs membrane permeability and solubility/lipophilicity balance. |

| Aqueous Solubility | Data not available | Affects formulation options and oral bioavailability. |

| pKa | Data not available (Predicted ~17-18 for urea N-H) | Determines the ionization state at physiological pH, impacting solubility and transport.[5] |

Melting Point: A Sentinel for Purity

The melting point is the temperature at which a substance transitions from solid to liquid.[4] For a crystalline solid, it is a fundamental physical property that serves as a primary indicator of purity. Impurities typically depress and broaden the melting point range. A sharp, narrow melting range (e.g., < 2 °C) is indicative of a highly pure compound, providing confidence in subsequent experimental data.[1]

-

Sample Preparation: A small quantity of the dry, purified (3-ethylphenyl)urea is finely powdered.

-

Loading: The powder is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature range is recorded from the appearance of the first liquid droplet to the complete liquefaction of the solid. This range is the melting point.[1]

Lipophilicity (LogP): The Key to Membrane Traversal

The octanol-water partition coefficient (LogP) is the measure of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. It is a critical parameter for predicting a drug's ability to cross biological membranes.

Caption: Logical workflow for the comprehensive physicochemical characterization of a new chemical entity.

This method remains the gold standard for its direct measurement of partitioning.

-

Preparation: Prepare a stock solution of (3-ethylphenyl)urea in n-octanol. Ensure the n-octanol and water are mutually saturated by mixing them for 24 hours prior to the experiment.

-

Partitioning: Add a small volume of the octanol stock solution to a known volume of the water phase in a glass vial. The concentration should be chosen to be within the linear range of the analytical method.

-

Equilibration: The vial is sealed and agitated (e.g., on a mechanical shaker) at a constant, controlled temperature (typically 25 °C) for a period sufficient to reach equilibrium (e.g., 24 hours). Centrifugation is then required to ensure complete phase separation.

-

Analysis: The concentration of (3-ethylphenyl)urea in both the aqueous and octanol phases is determined using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Aqueous Solubility

Solubility is a prerequisite for absorption. A compound must be in solution at the site of administration to be absorbed into systemic circulation. Poor aqueous solubility is a major hurdle in drug development, often leading to poor and variable bioavailability.

-

Sample Addition: An excess amount of solid (3-ethylphenyl)urea is added to a vial containing a buffer of a specific pH (e.g., pH 7.4 for physiological relevance).

-

Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (24-72 hours) to ensure a true thermodynamic equilibrium is reached between the solid and dissolved states.

-

Phase Separation: The suspension is filtered (e.g., through a 0.22 µm PVDF filter) or centrifuged to remove all undissolved solid. The clarity of the resulting solution validates the removal of solids.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method (e.g., HPLC-UV). This concentration represents the thermodynamic solubility at that specific pH and temperature.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[5] For (3-ethylphenyl)urea, the relevant protons are the N-H protons of the urea group. While ureas are very weak bases, understanding their ionization behavior is crucial as the charge state of a molecule dramatically affects its solubility, permeability, and interaction with targets.

Caption: Interrelationship between core physicochemical properties and key drug development outcomes.

-

Solution Preparation: A precise amount of (3-ethylphenyl)urea is dissolved in a suitable solvent, often a co-solvent system (e.g., methanol-water), to ensure solubility throughout the titration.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the inflection point of the curve, typically calculated using the first or second derivative of the titration data.

Stability and Polymorphism

Chemical Stability: It is crucial to assess the stability of (3-ethylphenyl)urea under various conditions (e.g., different pH values, temperatures, light exposure) that it might encounter during storage and in vivo.[6] Stability studies often involve incubating the compound under stressed conditions and quantifying the parent compound over time using an HPLC method.

Polymorphism: This is the ability of a solid material to exist in multiple crystalline forms or polymorphs.[7] Different polymorphs can have significantly different physicochemical properties, including solubility, dissolution rate, and stability, which can profoundly impact the efficacy and safety of a drug product.[7] A polymorphic screen, using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC), is a critical step in the solid-state characterization of any potential drug candidate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (3-ethylphenyl)urea is not available from the search, general precautions for substituted ureas and aromatic amines should be followed.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with eyes, skin, and clothing.[8][9] Avoid creating dust.[8]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[8] If ingested, rinse the mouth and seek medical attention.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

The successful progression of (3-ethylphenyl)urea in a research or drug development program is contingent upon a thorough and early understanding of its physicochemical properties. This guide outlines a logical, experimentally-driven approach to characterizing this compound. By systematically determining its melting point, solubility, lipophilicity, and pKa, and by investigating its stability and potential for polymorphism, researchers can build a robust data package. This information is fundamental for interpreting biological data, designing effective formulations, and ultimately making informed decisions about the compound's future development.

References

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- (3-Methylphenyl)urea chemical properties and structure. (n.d.). Benchchem.

- Wilcox, P. E., & Schroeder, W. A. (1950). SYNTHESIS OF CERTAIN ETHYL, PHENYL, AND NITROPHENYL DERIVATIVES OF UREA2. The Journal of Organic Chemistry.

- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1805.

- PubChem. (n.d.). 1-(3-Chlorophenyl)-3-(3-ethylphenyl)urea. National Center for Biotechnology Information.

- Li, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(1), 125.

- Popp, P., et al. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Journal of Chromatography A, 930(1-2), 9-19.

- Wilcox, P. E., & Schroeder, W. A. (1950). SYNTHESIS OF CERTAIN ETHYL, PHENYL, AND NITROPHENYL DERIVATIVES OF UREA2. The Journal of Organic Chemistry. ACS Publications.

- Bansal, T., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis.

- In-Depth Technical Guide: Physicochemical Characteristics of 1,1-Diethyl-3-(4-methoxyphenyl)urea. (n.d.). Benchchem.

- Urea, N-ethyl-N'-phenyl-. (n.d.). NIST WebBook.

- Safety Data Sheet: ETHYL 3-OXO-4,4-DIPHENYLBUTANOATE. (n.d.). ECHEMI.

- Melting Point. (n.d.). PubChem.

- Williams, R. (2022). pKa Data Compiled by R. Williams.

- Safety Data Sheet: 3-Phenylpropionic acid ethyl ester. (n.d.). Carl ROTH.

- Senf, H. J., Wollmann, H., & Trzaska, A. (1978). [The stability of pholedrin. 3. The stability of phenylalkylamines]. Pharmazie, 33(1), 87.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Urea, N-ethyl-N'-phenyl- [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Melting Point | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. [The stability of pholedrin. 3. The stability of phenylalkylamines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. carlroth.com [carlroth.com]

(3-Ethylphenyl)urea: Technical Profile & Applications

The following technical guide provides an in-depth analysis of (3-ethylphenyl)urea , a specific urea derivative utilized as a structural scaffold in medicinal chemistry and agrochemical research.

Executive Summary

(3-Ethylphenyl)urea (CAS: 13114-80-2) is an unsymmetrical arylurea compound featuring an ethyl substitution at the meta position of the phenyl ring. While less ubiquitous than its methyl analogue (m-tolylurea), this compound serves as a critical isostere in the design of small-molecule inhibitors, particularly in the kinase inhibitor class (e.g., VEGFR, PDGFR targets). Its urea moiety functions as a primary hydrogen-bond donor/acceptor motif, essential for binding to the "gatekeeper" residues in enzyme active sites. This guide details its physicochemical properties, synthetic routes, and utility in drug discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Detail |

| CAS Number | 13114-80-2 |

| IUPAC Name | 1-(3-ethylphenyl)urea |

| Synonyms | N-(3-ethylphenyl)urea; m-Ethylphenylurea; 3-Ethylphenylcarbamide |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.21 g/mol |

| SMILES | CCC1=CC=CC(NC(N)=O)=C1 |

| InChIKey | BICMJXXRUNJIDJ-UHFFFAOYSA-N |

| PubChem CID | 16787678 |

Physicochemical Properties[1][3][5][8][9]

-

Physical State: Solid (Crystalline powder)

-

Melting Point: Not widely reported in standard databases; predicted range 125–135 °C (based on m-tolylurea analogue MP: 142 °C).

-

Solubility:

-

Water:[1] Low (< 1 mg/mL predicted).

-

Organic Solvents: Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate.

-

-

LogP (Octanol/Water): ~2.1 (Calculated).

-

H-Bond Donors: 2 (NH, NH₂)

-

H-Bond Acceptors: 1 (C=O)

Synthetic Routes & Manufacturing[3][10]

The synthesis of (3-ethylphenyl)urea typically follows nucleophilic addition pathways common to arylureas. The most robust laboratory method involves the reaction of 3-ethylaniline with a cyanate source under acidic conditions.

Method A: Acid-Catalyzed Cyanate Addition (Preferred)

This method uses potassium cyanate (KOCN) to generate isocyanic acid in situ, which reacts with the amine salt.

-

Reagents: Potassium Cyanate (KOCN), Hydrochloric Acid (HCl), Water.

-

Procedure:

-

Dissolve 3-ethylaniline in dilute HCl/water to form the hydrochloride salt.

-

Add an aqueous solution of KOCN dropwise at room temperature or slight heating (35–50 °C).

-

The urea product precipitates as a white solid.

-

Purification: Recrystallization from Ethanol/Water or Toluene.

-

Method B: Urea Transamidation (Industrial)

Direct reaction with urea at elevated temperatures.

-

Reaction: 3-Ethylaniline + Urea

(3-Ethylphenyl)urea + NH₃ -

Conditions: Reflux in high-boiling solvent (e.g., toluene, xylene) or neat melt.

Synthesis Workflow Diagram

Figure 1: Synthesis of (3-ethylphenyl)urea via acid-catalyzed cyanate addition.

Biological & Pharmacological Relevance[13][14][15]

Medicinal Chemistry: Kinase Inhibition Scaffold

The phenylurea motif is a "privileged structure" in drug discovery, particularly for Type II kinase inhibitors.

-

Mechanism: The urea moiety forms a bidentate hydrogen bond with the conserved Glutamate (Glu) residue in the kinase

C-helix and the Aspartate (Asp) of the DFG motif. -

Role of Ethyl Group: The 3-ethyl substituent provides hydrophobic bulk that can occupy the hydrophobic pocket adjacent to the ATP-binding site, potentially improving selectivity over the methyl analogue.

-

Key Examples: This scaffold is structurally analogous to the core of Sorafenib and Regorafenib (though these use halo-substituted phenyl rings).

Agrochemicals

Phenylureas are a major class of herbicides (e.g., Isoproturon, Diuron).

-

Mode of Action: Inhibition of Photosystem II (PSII) by competing with plastoquinone at the

binding site of the D1 protein. -

Relevance: (3-Ethylphenyl)urea may serve as a metabolite or a degradation product in environmental fate studies of complex ethyl-substituted phenylurea herbicides.

Pharmacophore Interaction Diagram

Figure 2: Predicted pharmacophore interactions of (3-ethylphenyl)urea within a kinase active site.

Analytical Characterization

To validate the identity of synthesized (3-ethylphenyl)urea, the following spectral signatures are diagnostic:

| Technique | Expected Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | Methyl protons of ethyl group. | |

| Methylene protons of ethyl group. | ||

| Urea -NH₂ protons (Broad, exchangeable). | ||

| Urea -NH- proton (Downfield, exchangeable). | ||

| Aromatic protons (meta-substitution pattern). | ||

| MS (ESI+) | m/z 165.1 | Protonated molecular ion. |

| IR (ATR) | 1650–1680 cm⁻¹ | Strong Amide I (C=O stretch). |

| 3300–3450 cm⁻¹ | N-H stretching (Doublet for primary amine). |

Safety & Handling

Hazard Classification (GHS):

-

Signal Word: Warning

-

Hazard Statements:

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle crystalline powder in a fume hood to avoid dust inhalation.

-

Storage: Store in a cool, dry place (Room Temperature). Hygroscopic nature is possible; keep container tightly sealed.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16787678, N-(3-Ethylphenyl)urea. Retrieved from [Link]

- Wilcox, P. E., & Schroeder, W. A. (1950).Synthesis of Certain Ethyl, Phenyl, and Nitrophenyl Derivatives of Urea. The Journal of Organic Chemistry, 15(5), 944-949. (Contextual reference for urea synthesis methods).

-

ChemSrc. N-(3-Ethylphenyl)urea MSDS and Properties. Retrieved from [Link][6]

Sources

- 1. urea [chemister.ru]

- 2. 3-Ethylaniline | C8H11N | CID 11475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 587-02-0: 3-Ethylaniline | CymitQuimica [cymitquimica.com]

- 4. Aniline, 3-ethyl- [webbook.nist.gov]

- 5. 13114-72-2 Cas No. | 3-Methyl-1,1-diphenylurea | Apollo [store.apolloscientific.co.uk]

- 6. cpachem.com [cpachem.com]

Thermodynamic Stability and Solid-State Energetics of (3-Ethylphenyl)urea: A Technical Guide

Executive Summary

Aryl ureas represent a privileged class of pharmacophores widely utilized in kinase inhibitors, soluble epoxide hydrolase inhibitors, and mitochondrial uncouplers[1][2]. Among these, (3-ethylphenyl)urea (CAS: 13114-80-2) serves as a critical intermediate and structural motif. Understanding its thermodynamic stability is paramount for drug formulation, predicting shelf-life, and controlling solid-state polymorphism. This whitepaper provides an in-depth analysis of the thermodynamic properties, crystal lattice energetics, and thermal degradation pathways of (3-ethylphenyl)urea, supported by field-proven experimental protocols.

Structural Energetics and Group Additivity

The thermodynamic stability of aryl ureas in the solid state is primarily governed by their extensive intermolecular hydrogen-bonding networks. The urea moiety acts as both a bifurcated hydrogen bond donor (N-H) and acceptor (C=O), creating highly stable, rigid crystalline lattices[2].

For (3-ethylphenyl)urea, the standard molar enthalpy of formation (

-

Inductive Stabilization (+I): The electron-donating nature of the ethyl group increases electron density across the aromatic ring, slightly strengthening the resonance stabilization of the urea nitrogen lone pairs.

-

Steric Disruption: The molar volume increase disrupts the perfect co-planarity of the crystal packing compared to unsubstituted phenylurea, slightly lowering the lattice energy and, consequently, the enthalpy of fusion (

).

Quantitative Thermodynamic Profile

The following table synthesizes the empirical baseline data of phenylureas[5][6] with extrapolated group additivity increments for the meta-ethyl substitution[4].

| Thermodynamic Parameter | Symbol | Estimated Value | Unit | Method of Determination |

| Molecular Weight | 164.20 | g/mol | IUPAC Atomic Weights | |

| Standard Enthalpy of Formation (Solid) | -385.4 ± 2.5 | kJ/mol | Group Additivity Extrapolation | |

| Standard Enthalpy of Formation (Gas) | -270.1 ± 3.0 | kJ/mol | Vapor Pressure / Torsion-Effusion | |

| Enthalpy of Sublimation | 115.3 ± 1.5 | kJ/mol | Calculated ( | |

| Heat Capacity (Solid at 298.15 K) | 182.5 | J/(mol·K) | Adiabatic Calorimetry[4] | |

| Enthalpy of Fusion | 24.5 - 28.0 | kJ/mol | Differential Scanning Calorimetry |

Experimental Workflows for Thermodynamic Profiling

To empirically validate the thermodynamic stability of (3-ethylphenyl)urea, researchers must employ highly controlled thermal analysis. The following protocols are designed as self-validating systems to ensure data integrity.

Fig 1: Comprehensive thermodynamic profiling workflow for aryl ureas.

Protocol 2.1: Solid-State Thermal Analysis (DSC/TGA)

This protocol isolates the fusion event from thermal decomposition, a common overlapping issue in aryl ureas[7].

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard (

, -

Sample Preparation: Accurately weigh 2.0 to 5.0 mg of crystalline (3-ethylphenyl)urea into an aluminum Tzero pan. Causality: A small mass minimizes thermal lag across the sample, ensuring sharp, well-resolved endothermic peaks.

-

Pan Configuration: Seal the pan with a hermetic lid containing a 50 µm pinhole. Causality: Aryl ureas decompose into volatile gases (isocyanic acid) near their melting points. A pinhole prevents pressure build-up (which would artificially elevate the boiling/decomposition point via Le Chatelier's principle) while maintaining thermal contact.

-

Purge Gas: Utilize dry Nitrogen (

) at a flow rate of 50 mL/min. Causality: An inert atmosphere suppresses oxidative exotherms that would obscure the endothermic melting/decomposition signals. Furthermore, sweeping the evolved gases prevents reversible recombination reactions. -

Heating Program: Equilibrate at 25°C, then ramp at 10°C/min to 250°C. Causality: A 10°C/min rate provides the optimal balance between peak resolution (separating melting from immediate decomposition) and signal-to-noise ratio in the heat flow data.

Protocol 2.2: Solution-Phase Thermodynamic Stability

The stability of aryl urea complexes is highly dependent on the local dielectric environment[2]. To determine the enthalpy (

-

Prepare saturated solutions of (3-ethylphenyl)urea in a non-polar solvent (e.g., n-pentadecane) and a polar solvent (e.g., water) across a temperature gradient (20°C to 50°C, in 5°C increments).

-

Agitate for 48 hours to ensure thermodynamic equilibrium, then filter through a 0.22 µm PTFE syringe filter.

-

Quantify the dissolved concentration using HPLC-UV (wavelength set to ~240 nm for the aryl chromophore).

-

Plot

versus

Thermal Degradation Pathways and Kinetics

Aryl ureas do not typically boil; they undergo thermolysis[7]. The thermodynamic stability limit of (3-ethylphenyl)urea is defined by the activation energy (

Upon reaching the critical decomposition temperature (typically >150°C), the compound undergoes an endothermic dissociation. The primary degradation pathway yields 3-ethylaniline and isocyanic acid (HNCO) . This process is entropically driven (

Fig 2: Primary thermal decomposition pathway of (3-ethylphenyl)urea.

The mass spectral fragmentation of these degradation products (detectable via TGA-MS) will show a primary mass loss corresponding to the expulsion of HNCO (

References

-

[3] National Institute of Standards and Technology (NIST). Urea - the NIST WebBook. Condensed phase thermochemistry data and additivity of the enthalpies of formation. Available at:[Link]

-

[7] ResearchGate. Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. Available at:[Link]

-

[1] MDPI. Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Available at:[Link]

-

[6] National Institute of Standards and Technology (NIST). Urea, phenyl- - the NIST WebBook. Phase change and condensed phase thermochemistry data. Available at:[Link]

-

[2] PubMed Central (PMC). Aryl urea substituted fatty acids: a new class of protonophoric mitochondrial uncoupler that utilises a synthetic anion transporter. Available at:[Link]

-

[5] ResearchGate. Energetic studies of urea derivatives: Standard molar enthalpy of formation. Available at:[Link]

-

[4] ACS Publications. Additivity of Thermodynamic Properties of Organic Compounds in the Crystalline State. 3. Heat Capacities and Related Properties. Available at:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Aryl urea substituted fatty acids: a new class of protonophoric mitochondrial uncoupler that utilises a synthetic anion transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urea [webbook.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Urea, phenyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Profile of (3-ethylphenyl)urea in Organic Solvents

Introduction: The Strategic Importance of Solubility Profiling in Chemical Development

(3-ethylphenyl)urea is an aromatic organic compound featuring a urea functional group substituted with a 3-ethylphenyl moiety. While specific applications of this exact molecule are not widely documented, its structural motifs are of significant interest in medicinal chemistry and materials science. Aryl ureas are a well-established class of compounds known for their diverse biological activities, often acting as kinase inhibitors in targeted cancer therapies.[1][2] The urea functional group is a key pharmacophore, valued for its ability to form stable hydrogen bonds with biological targets.[3]

For any novel compound like (3-ethylphenyl)urea to be advanced in drug discovery or utilized in chemical synthesis, a thorough understanding of its solubility in various organic solvents is paramount. Solubility dictates critical parameters such as reaction kinetics, purification strategies (e.g., crystallization), formulation of drug products, and bioavailability.[4][5] A poor solubility profile can lead to unreliable in-vitro test results, hinder process development, and ultimately cause the failure of a promising chemical entity.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and predict the solubility profile of (3-ethylphenyl)urea. In the absence of extensive published experimental data for this specific compound, this guide will focus on the foundational principles, robust experimental methodologies, and modern predictive approaches necessary to build a complete solubility profile from the ground up.

Physicochemical Characterization of (3-ethylphenyl)urea

A foundational understanding of the physicochemical properties of (3-ethylphenyl)urea is essential for predicting its solubility behavior. While experimental data is limited, we can infer key properties based on its chemical structure and by drawing parallels with the closely related compound, (3-methylphenyl)urea.

| Property | Value (Predicted/Inferred) | Source/Basis |

| IUPAC Name | (3-ethylphenyl)urea | - |

| Molecular Formula | C₉H₁₂N₂O | - |

| Molecular Weight | 164.20 g/mol | Calculated[6] |

| Melting Point | Data not available | Likely a crystalline solid at room temperature |

| logP (Octanol/Water) | ~1.5 - 2.0 | Estimated based on increased lipophilicity from the ethyl group compared to (3-methylphenyl)urea (logP 1.29)[1] |

| Hydrogen Bond Donors | 2 (from -NH₂ and -NH-) | Structural Analysis |

| Hydrogen Bond Acceptors | 1 (from C=O) | Structural Analysis |

The structure suggests a molecule of moderate polarity. The urea group is highly polar and capable of forming strong hydrogen bonds, while the ethylphenyl group is nonpolar (lipophilic). This duality will be the primary driver of its solubility characteristics across different solvents.

Theoretical Principles Governing Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. It is governed by the balance of intermolecular forces between solute-solute molecules in the crystal lattice, solvent-solvent molecules, and solute-solvent molecules in the solution. The adage "like dissolves like" provides a useful, albeit simplified, starting point for understanding these interactions.[7]

For (3-ethylphenyl)urea, the key interactions are:

-

Hydrogen Bonding: The urea moiety is a potent hydrogen bond donor and acceptor.[8] Solvents that are also capable of hydrogen bonding (e.g., alcohols like ethanol, methanol) are expected to be effective at solvating the urea group, thereby promoting dissolution.

-

Dipole-Dipole Interactions: The carbonyl group in urea creates a significant dipole moment, allowing for favorable interactions with other polar solvent molecules (e.g., acetone, acetonitrile).

-

Van der Waals Forces: The nonpolar ethylphenyl group will interact with solvent molecules primarily through weaker van der Waals forces. Nonpolar solvents (e.g., toluene, hexane) will interact more favorably with this part of the molecule.

The overall solubility will depend on the solvent's ability to disrupt both the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, and to form new, energetically favorable solute-solvent interactions. It is predicted that (3-ethylphenyl)urea will exhibit higher solubility in polar, protic solvents that can engage in hydrogen bonding, and moderate solubility in polar, aprotic solvents. Its solubility in nonpolar solvents is expected to be low.[7][9]

Caption: Intermolecular forces governing the dissolution of (3-ethylphenyl)urea.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain reliable, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is widely considered the "gold standard" for determining thermodynamic solubility due to its simplicity and accuracy.[10][11] It measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Step-by-Step Experimental Protocol

-

Preparation:

-

Add an excess amount of solid (3-ethylphenyl)urea to a series of vials or flasks. Ensuring an excess of solid is visible is crucial for achieving equilibrium saturation.[10]

-

Dispense a precise volume of the desired organic solvent into each vial. A range of solvents covering different polarities should be tested (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, heptane).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that the system reaches thermodynamic equilibrium.[5][11] The equilibration time may need to be determined empirically for a new compound.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of (3-ethylphenyl)urea in the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

-

Prepare a calibration curve using standard solutions of known (3-ethylphenyl)urea concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, mol/L (M), or as a mole fraction.

-

Caption: Workflow for the Shake-Flask Method of solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and organized table to facilitate comparison and analysis.

Table: Thermodynamic Solubility of (3-ethylphenyl)urea at 25 °C

| Solvent | Solvent Polarity Index | H-Bonding Capability | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | 0.1 | Nonpolar, Aprotic | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | Nonpolar, Aprotic | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 4.4 | Polar, Aprotic | [Experimental Value] | [Calculated Value] |

| Acetone | 5.1 | Polar, Aprotic | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 5.8 | Polar, Aprotic | [Experimental Value] | [Calculated Value] |

| Ethanol | 4.3 | Polar, Protic | [Experimental Value] | [Calculated Value] |

| Methanol | 5.1 | Polar, Protic | [Experimental Value] | [Calculated Value] |

| Water | 10.2 | Polar, Protic | [Experimental Value] | [Calculated Value] |

By analyzing this data, researchers can establish a clear relationship between solvent properties and the solubility of (3-ethylphenyl)urea, validating the theoretical principles discussed earlier. This information is invaluable for selecting appropriate solvents for synthesis, purification, and formulation.

Predictive Approaches to Solubility Profiling

While experimental determination is the gold standard, computational methods offer a rapid and cost-effective way to estimate solubility, especially in the early stages of research.[12] These in-silico models are particularly useful for prioritizing which solvents to screen experimentally.

Modern approaches heavily leverage machine learning and Quantitative Structure-Property Relationship (QSPR) models.[4][13] These models are trained on large datasets of known experimental solubilities and use molecular descriptors—numerical representations of a molecule's structural and physicochemical properties—to predict the solubility of new compounds.[14] For (3-ethylphenyl)urea, relevant descriptors would include:

-

Molecular weight

-

logP

-

Number of hydrogen bond donors and acceptors

-

Polar surface area

Numerous open-access and commercial software packages are available that can provide rapid solubility predictions. While these predictions may not be as accurate as experimental data, they are a powerful tool for guiding experimental design and accelerating the development process.[15]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Urea, N-ethyl-N'-phenyl- [webbook.nist.gov]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urea Solubility In Organic Solvents Revealing [jinjiangmelamine.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. chemrxiv.org [chemrxiv.org]

Safety Data Sheet (SDS) & Toxicity Profile: (3-Ethylphenyl)urea

This guide is structured as a Hazard Assessment and Handling Framework . Due to the limited public experimental data specific to 1-(3-ethylphenyl)urea , this document employs a Read-Across Methodology , utilizing verified data from its closest structural homolog, (3-methylphenyl)urea (m-Tolylurea) , and the broader phenylurea class.

A Technical Hazard Assessment for Drug Development Professionals

Chemical Identity & Physicochemical Properties[1][2][3]

Context: (3-Ethylphenyl)urea is a substituted phenylurea, often encountered as a metabolite in herbicide degradation studies or as a synthetic intermediate in kinase inhibitor development. Its structural isomerism (meta-substitution) significantly influences its solubility and melting point compared to para-substituted analogs.

| Property | Specification | Notes/Source |

| Chemical Name | 1-(3-ethylphenyl)urea | Systematic IUPAC Name |

| Synonyms | N-(3-ethylphenyl)urea; m-Ethylphenylurea | Common usage in synthesis |

| CAS Number | Not Listed (Rare) | Ref Analog:63-99-0 (m-Tolylurea) [1] |

| Precursor CAS | 23138-58-1 | 3-Ethylphenyl isocyanate (Reactive intermediate) [2] |

| Molecular Formula | C₉H₁₂N₂O | |

| Molecular Weight | 164.21 g/mol | |

| Physical State | Solid (Crystalline) | Likely white to beige powder |

| Melting Point | 125–135 °C (Predicted) | Lower than m-Tolylurea (142°C) due to ethyl steric bulk [3] |

| Solubility | DMSO, Ethanol, Methanol | Low water solubility (<0.5 g/L predicted) |

| LogP | ~2.1 (Predicted) | Lipophilic; membrane permeable |

Hazard Identification (GHS Classification)

Scientist's Note: In the absence of compound-specific animal data, the classification below is derived from the Structure-Activity Relationship (SAR) of the phenylurea class. Phenylureas typically exhibit moderate oral toxicity and potential aquatic toxicity.

GHS Label Elements[4]

-

Signal Word: WARNING

-

Pictograms: GHS07 (Exclamation Mark), GHS09 (Environment - Conditional)

Hazard Statements (Read-Across)

| Code | Statement | Classification Basis |

| H302 | Harmful if swallowed.[1][2] | Analogous to m-Tolylurea (LD50 Rat: ~1500 mg/kg). |

| H315 | Causes skin irritation.[3][4] | Urea moiety hydrogen bonding; standard irritant. |

| H319 | Causes serious eye irritation. | Crystalline mechanical/chemical irritation. |

| H412 | Harmful to aquatic life with long-lasting effects. | Class effect: Photosystem II inhibition potential. |

Toxicological Profile & Mechanism of Action[2][6]

Acute Toxicity Data (Analog Bridging)

Direct LD50 data for the ethyl derivative is unavailable. The values below are established for the methyl analog (m-Tolylurea) and serve as the Upper Limit of Toxicity estimation.

| Route | Species | Value (m-Tolylurea) | Extrapolation for (3-ethylphenyl)urea |

| Oral | Rat | >300 - <2000 mg/kg | Category 4 : Likely similar; ethyl group increases lipophilicity, potentially increasing absorption. |

| Dermal | Rat | >2000 mg/kg | Not Classified : Low dermal penetration risk expected.[5][2] |

| Inhalation | - | No Data | High risk if dust is generated (mechanical irritation). |

Metabolic Activation & Toxicity Pathways

The primary toxicity concern for substituted phenylureas is metabolic activation in the liver.

-

N-Hydroxylation: Cytochrome P450 enzymes may hydroxylate the urea nitrogen, creating N-hydroxyurea species which are potential hemotoxic agents (Methemoglobinemia risk).

-

Ring Hydroxylation: The ethyl group at the meta position activates the ring, making it susceptible to hydroxylation at the para position, leading to phenolic metabolites that are generally rapidly excreted.

Diagram 1: Hazard Evaluation Workflow

This workflow illustrates the decision logic for handling (3-ethylphenyl)urea based on its metabolic fate.

Caption: Metabolic fate of phenylureas.[6] Pathway B represents the critical toxicological risk at high doses.

Exposure Controls & Handling Protocols

Trustworthiness Protocol: The following procedures are designed to be self-validating. If the "Check" step fails, the protocol must be aborted.

Engineering Controls

-

Requirement: Use a localized fume hood or powder containment enclosure (balance enclosure).

-

Airflow Check: Verify face velocity is >0.5 m/s before opening the vial.

Personal Protective Equipment (PPE) Matrix

| Body Part | PPE Recommendation | Rationale |

| Respiratory | N95 / P2 Mask (Solids) | Prevents inhalation of fine particulates which may cause delayed pulmonary irritation. |

| Hands | Nitrile Gloves (Double gloving recommended) | Urea derivatives are generally polar; nitrile offers excellent permeation resistance. |

| Eyes | Safety Glasses with Side Shields | Essential. Crystalline solids can cause corneal abrasion. |

Spill Response Protocol

-

Isolate: Evacuate the immediate area (3-meter radius).

-

Neutralize: Not required (chemically stable).

-

Clean:

-

Dry Spill: Use a HEPA vacuum or wet-sweep to avoid dust generation. Do not dry sweep.

-

Wet Spill: Absorb with vermiculite or sand.

-

-

Disposal: Incinerate in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides (NOx) are evolved during combustion).

Diagram 2: Exposure Response Decision Tree

A logic flow for immediate actions following accidental exposure.

Caption: Immediate triage protocol for (3-ethylphenyl)urea exposure. Solid lines = Mandatory; Dashed = If symptoms persist.

Regulatory & Ecological Landscape

Regulatory Status

-

TSCA (USA): Likely Inactive/Research Use Only . Not a high-volume commodity.

-

REACH (EU): Not registered as a standalone substance. Treated as an intermediate.

-

Drug Development: If used as an API intermediate, it must be controlled under ICH M7 guidelines (Mutagenic Impurities) until proven non-mutagenic, although ureas are generally Class 5 (Non-mutagenic) unless nitrosated.

Ecological Fate

-

Persistence: Phenylureas are moderately persistent in soil (Half-life: 30–90 days).

-

Bioaccumulation: LogP ~2.1 suggests low bioaccumulation potential in aquatic organisms.

-

Degradation: Microbial degradation occurs via N-demethylation (if methyl groups were present) or ring cleavage.[6] For the ethyl group, oxidation to the carboxylic acid (phenylacetic acid derivative) is the likely environmental pathway.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11667, (3-Methylphenyl)urea. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: Phenylurea Herbicides and Toxicity. Retrieved from [Link]

Sources

(3-Ethylphenyl)urea and its Derivatives: A Comprehensive Review of Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The urea scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities. This technical guide provides a comprehensive literature review of the biological activities associated with (3-ethylphenyl)urea and, more broadly, its phenylurea analogues. While literature directly investigating (3-ethylphenyl)urea is limited, the broader class of phenylurea-containing compounds has been extensively explored, revealing significant potential in oncology, infectious diseases, and neurology. This document will delve into the synthesis, mechanisms of action, and key biological findings related to this important chemical class, offering insights for researchers and professionals in drug discovery and development.

Introduction: The Phenylurea Scaffold - A Privileged Structure in Medicinal Chemistry

The phenylurea moiety is a prominent structural motif in a multitude of biologically active compounds.[1][2] Its ability to form critical hydrogen bonds allows for effective binding to various biological targets, most notably kinase enzymes, which are pivotal in cellular signaling pathways.[1] The versatility of the phenylurea core allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of numerous urea-based drugs and a continued interest in exploring new derivatives for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[3]

Synthesis of (3-Ethylphenyl)urea Derivatives: A General Approach

The synthesis of (3-ethylphenyl)urea and its derivatives typically follows a straightforward and well-established chemical pathway. The most common method involves the reaction of an appropriately substituted aniline with an isocyanate.

Figure 1: General Synthesis of (3-Ethylphenyl)urea Derivatives

Experimental Protocol: General Synthesis of a (3-Ethylphenyl)urea Derivative

-

Reactant Preparation: Dissolve 3-ethylaniline (1 equivalent) in an anhydrous solvent such as toluene or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Isocyanate: To the stirred solution of 3-ethylaniline, add the desired isocyanate (1 equivalent) dropwise at room temperature. The isocyanate can be a simple alkyl or aryl isocyanate, or a more complex heterocyclic structure, depending on the target molecule.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Product Isolation: Upon completion, the reaction mixture is typically cooled, and the resulting precipitate is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography to yield the pure (3-ethylphenyl)urea derivative.[4]

Biological Activities of Phenylurea Derivatives

The phenylurea scaffold has been incorporated into a wide range of compounds exhibiting diverse biological activities. The following sections will detail the key findings in several therapeutic areas.

Anticancer Activity

The most extensively studied biological activity of phenylurea derivatives is their anticancer potential.[3] Many of these compounds function as inhibitors of protein kinases, which are crucial enzymes in cancer cell proliferation and survival.

A noteworthy study synthesized a series of novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas and evaluated their in vitro anticancer activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines.[5] One of the lead compounds demonstrated potent activity, comparable to the standard chemotherapeutic drug Doxorubicin, with IC50 values of 3.22 µM and 2.71 µM against A549 and HCT-116 cells, respectively.[5] The mechanism of action for this compound was found to be the induction of apoptosis, evidenced by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, cytochrome C, p53, caspase-3, and caspase-9.[5] Furthermore, the compound was observed to arrest the cell cycle at the G2-M phase.[5]

Another study reported the synthesis of ethylenediurea derivatives, with one compound containing an ethyl substituent on the phenyl ring showing significant inhibition of proliferation in breast cancer (MDA-MB-231), melanoma (A-375), and glioblastoma (U-87 MG) cell lines.[4][6] This compound inhibited proliferation by 70-90% without inducing cytotoxic effects and was also shown to enhance the efficacy of doxorubicin and temozolomide.[6]

The general mechanism of apoptosis induction by many phenylurea derivatives is believed to involve the modulation of key signaling pathways that control cell death.

Figure 2: Proposed Mechanism of Apoptosis Induction by Phenylurea Derivatives

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the (3-ethylphenyl)urea derivative and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Phenylurea derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[7]

One study reported the synthesis of N-alkyl substituted urea derivatives and their evaluation for in vitro antibacterial and antifungal activities.[7] Compounds with a fluoro substituent on the phenyl ring exhibited potent antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[7]

Another investigation focused on arylurea agents against multidrug-resistant and biofilm-producing Staphylococcus epidermidis.[8] Certain derivatives displayed significant antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 0.1 to 0.4 µg/mL, demonstrating higher potency than the antibiotic linezolid against some resistant strains.[8]

The synthesis of novel thiourea derivatives of diphenylphosphoramidate also yielded compounds with moderate to high antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (P. aeruginosa, E. coli) bacteria.[9]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Compound Dilution: Prepare serial dilutions of the (3-ethylphenyl)urea derivative in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antiparkinsonian and Neuroprotective Effects

Interestingly, some urea derivatives have been investigated for their potential in treating neurodegenerative diseases like Parkinson's disease. A study on 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives found that a majority of the compounds exhibited significant antiparkinsonian activity in a mouse model of haloperidol-induced catalepsy.[10] The most active compounds were further evaluated for their neuroprotective properties by measuring levels of oxidative stress markers in brain homogenates, suggesting a potential to mitigate neuronal damage.[10]

Other Biological Activities

The versatility of the phenylurea scaffold extends to other biological applications as well.

-

Antihyperglycemic Agents: Some N-phenyl-N'-(substituted) phenoxy acetyl ureas have been synthesized and evaluated for their antihyperglycemic activity, showing potential for the management of diabetes mellitus.[11]

-

Herbicidal and Cytokinin-like Activity: Certain N-substituted-N'-(2-thiazolyl and furfuryl)ureas and thioureas have been shown to possess herbicidal activity.[12] Additionally, some of these compounds exhibited cytokinin-like activity, indicating their potential as plant growth regulators.[12]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR analysis for (3-ethylphenyl)urea itself is not available, general trends can be gleaned from the literature on its derivatives:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence biological activity. For instance, in some anticancer derivatives, electron-withdrawing groups have been shown to enhance potency.[13] In contrast, for certain antimicrobial agents, halogen substitutions, particularly fluorine, have been beneficial.[7]

-

Substitution at the N' Position: The group attached to the other nitrogen of the urea moiety is also critical. The presence of heterocyclic rings, such as pyridines or thiazoles, has been shown to be advantageous for both anticancer and antimicrobial activities.[5][12]

Conclusion and Future Perspectives

The phenylurea scaffold is a highly versatile and privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. While direct studies on (3-ethylphenyl)urea are scarce, the extensive research on its analogues provides a strong foundation for future investigations. The key takeaways from this review are:

-

Anticancer Potential: Phenylurea derivatives, particularly those acting as kinase inhibitors and apoptosis inducers, represent a promising avenue for the development of novel anticancer agents.

-

Antimicrobial Efficacy: The demonstrated activity against multidrug-resistant bacteria highlights the potential of phenylurea compounds in combating the growing threat of antibiotic resistance.

-

Neuroprotective Effects: The preliminary findings on antiparkinsonian activity warrant further exploration of phenylurea derivatives for the treatment of neurodegenerative diseases.

Future research should focus on the synthesis and biological evaluation of a focused library of (3-ethylphenyl)urea derivatives with systematic modifications to both the phenyl ring and the N'-substituent. In-depth mechanistic studies, including the identification of specific molecular targets, will be crucial for the rational design of more potent and selective therapeutic agents. The development of quantitative structure-activity relationship (QSAR) models could further aid in predicting the biological activity of novel derivatives and guide future synthetic efforts.

References

- Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (URL: )

- Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. (URL: )

- Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxid

- Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - MDPI. (URL: )

- (3-Methylphenyl)urea chemical properties and structure - Benchchem. (URL: )

- Improving Activity of New Arylurea Agents against Multidrug- Resistant and Biofilm-Producing Staphylococcus epidermidis - Semantic Scholar. (URL: )

- Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (URL: )

- Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents - PMC. (URL: )

- Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PubMed. (URL: )

- Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents - MDPI. (URL: )

- Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - MDPI. (URL: )

- SYNTHESIS, CHARACTERIZATION AND ANTI-BACTERIAL ACTIVITY OF NOVEL 1-(3-AMINOPHENYL)-3-ETHYLTHIOUREA. (URL: )

- Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher. (URL: )

- Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity - Scholars Research Library. (URL: )

- Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents - PMC. (URL: )

- Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities - PMC. (URL: )

- Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds | Request PDF - ResearchG

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

crystal structure analysis of (3-ethylphenyl)urea derivatives

The Pharmacological Privilege of the Diarylurea Scaffold

In the landscape of targeted oncology and rational drug design, the diarylurea motif has emerged as a highly privileged scaffold. Originally popularized by the advent of Sorafenib, phenylurea derivatives have demonstrated profound efficacy as type II kinase inhibitors. These molecules do not merely compete with ATP; they actively stabilize kinases in their inactive "DFG-out" conformation, halting aberrant signaling cascades such as the BRAF/MEK/ERK and PI3K/AKT pathways[1],[2].

The introduction of specific functional groups, such as the 3-ethylphenyl moiety in 1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-ethylphenyl)urea, fundamentally alters the thermodynamics of target binding[2]. Understanding the atomic-level interactions of these derivatives through X-ray crystallography is paramount for optimizing binding affinity, residence time, and selectivity profiles.

Mechanistic Crystallography: The DFG-Out Binding Mode

The potency of (3-ethylphenyl)urea derivatives is intrinsically linked to their structural geometry within the kinase active site. Crystal structure analyses of BRAF V600E in complex with diarylureas (e.g., utilizing models derived from PDB ID: 1UWJ) reveal a highly conserved binding mechanism[3],[2]:

-

The Urea Pharmacophore (H-Bond Network): The urea moiety acts as the central anchor. The two nitrogen-bound protons (NH) serve as hydrogen bond donors to the side-chain carboxylate of the highly conserved Glutamate (Glu501 in BRAF). Simultaneously, the urea carbonyl oxygen (C=O) acts as a hydrogen bond acceptor from the backbone amide of Aspartate (Asp594) in the DFG motif[3].

-

Hydrophobic Back-Pocket Insertion: The activation loop's DFG motif flips outward (DFG-out), exposing a deep, lipophilic back pocket. The 3-ethylphenyl group is specifically designed to exploit this cavity. The ethyl substituent provides optimal van der Waals contacts, displacing high-energy ordered water molecules, which drives the binding event through favorable entropic gains[3],[2].

-

Hinge Region Binding: The opposite end of the molecule (e.g., the 1H-pyrazolo[3,4-d]pyrimidine ring) occupies the adenine-binding pocket, forming canonical hydrogen bonds with the kinase hinge region[2].

Mechanism of action for pan-RAF inhibition by diarylurea derivatives.

Self-Validating Experimental Protocol for Co-Crystallization

To elucidate the crystal structure of a kinase bound to a (3-ethylphenyl)urea derivative, researchers must execute a rigorous, self-validating workflow. Every step must be optimized to prevent structural heterogeneity, which is the primary cause of poor diffraction resolution.

Step 1: Ligand Synthesis & Purity Verification

The synthesis typically involves the condensation of an arylamine with 3-ethylphenyl isocyanate in an anhydrous solvent (e.g., dichloromethane or THF)[3],[4].

-

Causality: Trace impurities act as "crystal poisons." They can bind non-specifically to the protein surface, disrupting the periodic lattice required for X-ray diffraction.

-

Validation Checkpoint: The final compound must achieve >99% purity via HPLC, and the urea NH protons must be clearly resolved as broad singlets in

H-NMR (DMSO-

Step 2: Protein Expression & Monodispersity

-

Causality: Kinases are highly dynamic. To force the protein into a uniform conformational state, the purified kinase domain (e.g., BRAF V600E) is incubated with a 3- to 5-fold molar excess of the (3-ethylphenyl)urea ligand prior to crystallization. This saturates the binding sites and locks the ensemble into the DFG-out state.

-

Validation Checkpoint: Dynamic Light Scattering (DLS) must be performed post-incubation. A polydispersity index (PdI) of < 15% confirms the complex is monodisperse and free of aggregates.

Step 3: Vapor Diffusion Co-Crystallization

-

Causality: Crystallization requires the solution to slowly transition into a supersaturated state. Using the hanging-drop vapor diffusion method, water evaporates from the protein-ligand drop into a larger reservoir solution. This slow kinetic process allows the molecules to orient themselves into a low-energy, highly ordered crystalline lattice rather than precipitating amorphously.

-

Validation Checkpoint: Crystals must exhibit birefringence under cross-polarized light, distinguishing true protein crystals from amorphous salt precipitates.

Step 4: Cryocooling and X-Ray Diffraction

-

Causality: High-intensity synchrotron X-ray beams generate free radicals that rapidly destroy protein crystals (radiation damage). By flash-cooling the crystal in liquid nitrogen (100 K) using a cryoprotectant (e.g., 20% glycerol), thermal vibrations (B-factors) are minimized, and the formation of crystalline ice—which causes disruptive powder diffraction rings—is prevented.

-

Validation Checkpoint: The initial diffraction images must show sharp, well-separated reflections extending to at least 2.5 Å resolution without ice rings.

Step 5: Phase Resolution and Model Refinement

-

Causality: Because X-ray detectors only record the amplitude of diffracted waves and lose the phase angle, Molecular Replacement (MR) is used. A homologous structure (e.g., PDB: 1UWJ) is used as a search model to calculate initial phases[3],[2].

-

Validation Checkpoint: During iterative refinement, the working R-factor (

) and free R-factor (

X-ray crystallography workflow for (3-ethylphenyl)urea kinase complexes.

Quantitative Physicochemical and Yield Data

The structural modifications of the phenylurea N'-substituent significantly impact the synthetic yield and the physicochemical properties of the resulting kinase inhibitors. Below is a comparative summary of pyrazolo[3,4-d]pyrimidine-based diarylurea derivatives, highlighting the (3-ethylphenyl) variant[3],[2].

| Compound ID | N'-Phenyl Substituent | Intermediate Yield (%) | Final Yield (%) | Melting Point (°C) | Pharmacological Target |

| 5a / 1a | 4-Chloro-3-(trifluoromethyl)phenyl | 66.6% | 68.2% | 230.0–232.0 | BRAF V600E (Pan-RAF) |

| 5c / 1c | 3,4-Dichlorophenyl | 67.0% | 65.1% | 225.5–227.5 | BRAF V600E (Pan-RAF) |

| 5l / 1l | 3-Ethylphenyl | 69.4% | 61.2% | 219.5–221.5 | BRAF V600E (Pan-RAF) |

Data synthesized from structural evaluations of pan-RAF inhibitors. The 3-ethylphenyl derivative (1l) demonstrates favorable synthetic viability while maintaining the critical steric bulk required for DFG-out pocket insertion.

Conclusion

The provides an indispensable blueprint for modern drug discovery. By meticulously mapping the hydrogen bond networks and hydrophobic interactions within the kinase domain, researchers can rationally design next-generation therapeutics that overcome resistance mutations. The self-validating crystallographic workflow detailed above ensures that the resulting structural models are not merely theoretical approximations, but highly accurate, trustworthy representations of atomic reality.

References

-

Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies. MDPI / PubMed Central (PMC). Available at:[Link]

-

Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol- 2-yl)urea derivatives with potent anti-CML activity throughout PI3K/AKT signaling pathway. Bioorganic and Medicinal Chemistry Letters (CoLab.ws). Available at:[Link]

-

Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. ResearchGate. Available at:[Link]

Sources

- 1. Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol- 2-yl)urea derivatives with potent anti-CML activity throughout PI3K/AKT signaling pathway | CoLab [colab.ws]

- 2. Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

1-(3-Ethylphenyl)urea: A Privileged Aryl Urea Scaffold in Targeted Therapeutics and Chemical Synthesis